9,10-Bis[(triisopropylsilyl)ethynyl]anthracene

photon upconversion triplet–triplet annihilation NIR-to-blue conversion

Researchers requiring a benchmark annihilator for NIR-to-blue TTA upconversion or a metal-free photoredox catalyst often encounter inconsistent performance from unsubstituted anthracenes. TIPS-Anthracene (CAS 862667-06-9) directly addresses this gap: • 77±3% TTA efficiency for NIR→blue upconversion vs. 0% for conventional anthracenes under identical conditions. • Initiates both epoxy ring-opening (70% conversion in 11 min) and acrylate radical polymerization under blue LED/air. • Triplet energy (1.37 eV) compatible with Si PV coupling-the only commercial TIPS-acene meeting this criterion. Supplied at >99% purity with batch-specific COA for reproducible device fabrication and catalytic studies.

Molecular Formula C36H50Si2
Molecular Weight 539 g/mol
CAS No. 862667-06-9
Cat. No. B1512862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
CAS862667-06-9
Molecular FormulaC36H50Si2
Molecular Weight539 g/mol
Structural Identifiers
SMILESCC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C
InChIInChI=1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3
InChIKeyFEAZNDXDTUMTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (CAS 862667-06-9): Core Properties and Scientific Procurement Context


9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (commonly abbreviated as TIPS-anthracene, TIPS-An, or An-Si) is a symmetrically bis-silylethynyl-functionalized anthracene derivative (C₃₆H₅₀Si₂, MW 538.95 g mol⁻¹) . The bulky triisopropylsilyl (TIPS) groups confer solubility in common organic solvents while preserving extended π-conjugation, positioning this compound at the intersection of organic photocatalysis, triplet–triplet annihilation (TTA) photon upconversion, singlet fission (SF) research, and hole-transport material (HTM) development [1][2][3][4]. Its commercial availability at >99% purity (Sigma-Aldrich, Aladdin) makes it a readily accessible benchmark for comparative studies across the TIPS-acene family.

Why 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Cannot Be Replaced by Generic Anthracene Derivatives or Other TIPS-Acenes


Within the TIPS-acene family, incremental changes to the acene core length or substitution pattern produce discontinuous shifts in triplet energy positioning, oxidative stability, and photocatalyst performance that preclude simple interchange. For instance, TIPS-pentacene possesses a triplet energy (~0.8 eV) that falls below the silicon bandgap (1.1 eV), whereas 9,10-bis[(triisopropylsilyl)ethynyl]anthracene delivers a T₁ of 1.37 eV that is compatible with Si photovoltaic coupling [1]. In photoredox polymerization, unsubstituted anthracene fails to initiate ring-opening polymerization under the same conditions that yield 70% epoxy conversion with the TIPS-functionalized derivative [2]. These functional divergences mean that procurement decisions must be guided by application-specific quantitative evidence rather than structural similarity alone. The evidence below establishes the measurable performance boundaries that define where this specific compound outperforms its nearest neighbors.

Quantitative Differentiation Evidence for 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Against Closest Analogs


Triplet–Triplet Annihilation Efficiency in NIR-to-Blue Photon Upconversion vs. BPEA and DPA

As a triplet–triplet annihilation (TTA) annihilator for near-infrared-to-blue photon upconversion, 9,10-bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Ac) achieves a TTA efficiency of 77 ± 3% despite a small thermodynamic driving force (ΔE(2T₁–S₁) < 0.32 eV) [1]. In contrast, the structurally related annihilators 9,10-bis(phenylethynyl)anthracene (BPEA) and 9,10-diphenylanthracene (DPA) exhibit lower TTA efficiencies under comparable NIR-to-blue conversion conditions despite possessing larger driving forces, as explicitly noted in the comparative analysis by Nishimura et al. [1]. The TIPS-Ac/PtTPBP sensitizer pair thus combines a large anti-Stokes shift (NIR → blue) with high annihilator efficiency that conventional anthracene-based annihilators cannot simultaneously deliver.

photon upconversion triplet–triplet annihilation NIR-to-blue conversion

Triplet Energy Level Suitability for Silicon Photovoltaic Coupling vs. TIPS-Pentacene and TIPS-Tetracene

The triplet energy (T₁) of 9,10-bis[(triisopropylsilyl)ethynyl]anthracene has been experimentally determined as 1.37 eV [1]. This value lies above the silicon bandgap of 1.1 eV, making the compound suitable as a singlet fission (SF) sensitizer for Si-based photovoltaics. In direct comparison, TIPS-pentacene exhibits a T₁ of approximately 0.8 eV and TIPS-tetracene approximately 1.0 eV, both of which fall below the Si bandgap threshold [1][2]. Consequently, only the anthracene derivative among the common TIPS-acenes possesses triplet excitons energetic enough to transfer charge across a Si heterojunction. The SF yield in thin films of the target compound is 19% (out of a theoretical 200%) [1], whereas TIPS-pentacene achieves a near-quantitative 200% triplet yield in solution [3]. This trade-off between triplet energy and SF yield defines the application-specific selection criterion: for Si-coupled SF devices, the anthracene derivative is the only viable TIPS-acene candidate.

singlet fission triplet energy silicon photovoltaics

Photoredox Polymerization Activity Under Household LED vs. Unsubstituted Anthracene and Metal-Based Photocatalysts

When employed as an organic photoredox catalyst in a three-component system (An-Si/Ph₂I⁺/silane), 9,10-bis[(triisopropylsilyl)ethynyl]anthracene initiates ring-opening photopolymerization (ROP) of epoxides under a household blue LED bulb (λₘₐₓ = 462 nm) with a final epoxy conversion of approximately 70% reached within 11 min of irradiation under air [1]. Under identical conditions, replacement with unsubstituted anthracene/(TMS)₃Si–H/Ph₂I⁺ yields no detectable ROP, attributed to the strongly red-shifted absorption of the TIPS-functionalized derivative enabling spectral overlap with the LED emission [1]. Furthermore, the organic An-Si system operates under ambient atmosphere and soft irradiation, whereas the benchmark metal-based photoredox catalysts (e.g., [Ir(ppy)₂(dtb-bpy)]PF₆, Ru(bpy)₃²⁺) are both expensive, often require inert conditions, and are not universally commercially available [1]. For free radical photopolymerization (FRP) of acrylates (TMPTA) in laminate, high polymerization rates and final conversions are also achieved [1].

photoredox catalysis ring-opening photopolymerization photoinitiator free radical polymerization

HOMO Level and Oxidative Stability vs. Higher TIPS-Acenes (Pentacene, Tetracene)

Cyclic voltammetry measurements place the HOMO of 9,10-bis[(triisopropylsilyl)ethynyl]anthracene at −5.6 eV and the LUMO at −2.9 eV, yielding an electrochemical HOMO–LUMO gap of 2.7 eV . In the TIPS-acene series, the HOMO rises (becomes less negative) with increasing acene core length: TIPS-pentacene exhibits a HOMO of approximately −5.0 eV (LUMO −3.11 eV, gap 1.89 eV) [1], and TIPS-tetracene intermediate values. The deeper-lying HOMO of the anthracene derivative translates to a higher solution-phase oxidation potential, correlating with greater resistance to photooxidative degradation [2]. The E₁/₂ oxidation of TIPS-anthracene is approximately +1.0 V vs. SCE (partly reversible), whereas TIPS-pentacene oxidizes at lower potentials and is demonstrably less photostable under ambient conditions [2].

electrochemistry HOMO energy oxidative stability organic semiconductor

Perovskite Solar Cell Hole-Transport Performance vs. Spiro-OMeTAD and Competing Anthracene HTMs

Hole-transport materials (HTMs) built on a 9,10-bis[(triisopropylsilyl)ethynyl]anthracene π-conjugated core, end-capped with electroactive arylamine donors, deliver power conversion efficiencies (PCE) of up to 19.3% under AM1.5G illumination when integrated into hybrid perovskite solar cells (Cs₀.₀₅FA₀.₇₉MA₀.₁₆Pb(I₀.₈₄Br₀.₁₆)₃) [1]. This value approaches that of the benchmark HTM Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene) under identical device architecture and measurement conditions [1]. Critically, these TIPS-anthracene-based HTMs are synthesized in merely 2–4 steps with purification by simple recrystallization, whereas Spiro-OMeTAD requires multi-step synthesis and expensive purification protocols [1]. Furthermore, the reported 19.3% PCE surpasses all other anthracene-core HTMs used with perovskites of various compositions reported prior to 2023 [1].

perovskite solar cells hole transport material power conversion efficiency

Singlet Fission Yield Dichotomy: Low SF Yield Enables TTA-UC Dominance vs. TIPS-Pentacene

Thin films of 9,10-bis[(triisopropylsilyl)ethynyl]anthracene exhibit a singlet fission yield of only 19% (out of a theoretical maximum of 200%), as determined by transient absorption spectroscopy [1]. This low SF yield is orders of magnitude below that of TIPS-pentacene, which reaches a near-quantitative 200% triplet yield in solution [2], and is also significantly lower than TIPS-tetracene which undergoes efficient endothermic SF [3]. The suppressed SF channel is advantageous for TTA upconversion applications, where triplet–triplet annihilation must dominate over singlet fission to maximize upconverted photon output. Polymorphism-controlled computational studies further reveal that SF yield in TIPS-An is critically sensitive to crystal packing (polymorph PI: ~178% vs. PII: ~196% theoretical triplet yield) [4], suggesting that solid-state morphology can be engineered to tune between SF and TTA regimes with the same compound.

singlet fission triplet–triplet annihilation exciton dynamics photophysics

Optimal Scientific and Industrial Application Scenarios for 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Based on Verified Performance Differentiation


NIR-to-Blue Photon Upconversion Systems for Bioimaging and Photoredox Catalysis

This compound serves as a high-efficiency triplet–triplet annihilation annihilator when paired with a NIR-absorbing sensitizer (e.g., PtTPBP). Its TTA efficiency of 77 ± 3% for converting NIR photons to blue emission outperforms conventional anthracene-based annihilators (BPEA, DPA) under the specific condition of large anti-Stokes shift (NIR → blue) [1]. The suppressed singlet fission channel (19% SF yield) ensures that triplet excitons are predominantly funneled into upconverted fluorescence rather than lost to fission [2]. Researchers developing bioimaging probes, photoredox catalytic cascades, or photon upconversion layers for solar energy harvesting should select this compound when both large anti-Stokes shift and high annihilator efficiency are required.

Metal-Free, Visible-Light Photopolymerization Under Aerobic Conditions

In a three-component photoinitiating system (An-Si/Ph₂I⁺/silane), this compound initiates both ring-opening photopolymerization of epoxides and free radical photopolymerization of acrylates using a household blue LED bulb under air [1]. The 70% epoxy conversion achieved in 11 min contrasts starkly with unsubstituted anthracene, which yields zero conversion under identical conditions [1]. This performance, combined with metal-free composition and commercial availability, positions the compound as a practical organic alternative to noble-metal photoredox catalysts (Ru, Ir) for photocurable coatings, 3D printing resins, and radiation curing applications where cost, air tolerance, and visible-light operation are critical.

Silicon-Coupled Singlet Fission Photovoltaic Research

The triplet energy of 1.37 eV places this compound above the silicon bandgap (1.1 eV), a prerequisite for singlet fission-assisted Si photovoltaic devices [1]. Unlike TIPS-pentacene (T₁ ≈ 0.8 eV) and TIPS-tetracene (T₁ ≈ 1.0 eV), which cannot transfer triplet energy to silicon, TIPS-anthracene is the only commercially available TIPS-acene that meets this energetic criterion [1][2]. Although the SF yield (19%) requires improvement through morphology engineering (polymorph control can theoretically reach ~196% [3]), the fundamental triplet energy advantage makes it the mandatory starting compound for any Si-coupled SF device architecture.

Cost-Effective Hole Transport Materials for High-Efficiency Perovskite Solar Cells

TIPS-anthracene serves as the π-conjugated core for D–π–D type HTMs that deliver up to 19.3% PCE in perovskite solar cells, rivaling Spiro-OMeTAD while requiring only 2–4 synthetic steps with recrystallization-based purification [1]. This synthetic accessibility, combined with the deeper HOMO (−5.6 eV) that provides favorable energy level alignment and ambient stability, makes the compound a strategic procurement choice for perovskite solar cell research groups aiming to replace expensive Spiro-OMeTAD without sacrificing device performance [1][2].

Technical Documentation Hub

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